Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D4RE90004A
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Correction: From traditional to greener alternatives: potential of plant resources as a biotransformation tool in organic synthesis
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE90042H
Correction for ‘From traditional to greener alternatives: potential of plant resources as a biotransformation tool in organic synthesis’ by Vinay Kumar et al., React. Chem. Eng., 2023, 8, 2677–2688, https://doi.org/10.1039/D3RE00346A.
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Catalytic Mannich reaction of acrylic acid polymers and their application in leather retanning
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00271C
Acrylic polymers are widely used in pharmaceutical, leather, textile and other industries, and are prepared via the polyreaction of acrylic monomers, such as acrylic acid, acrylamide and acrylic esters. Acrylic acid and acrylamide have been proven to participate in the Mannich reaction to achieve cationization; however, the Mannich reaction of methyl acrylate has not been reported. At present, the main role of catalysts in the Mannich reaction is to provide products of specific spatial configuration, and there are few studies on improving the degree of cationic modification. The participation of acrylic acid, acrylamide and methyl acrylate in the Mannich reaction by means of the catalyst NaH was studied in this work. The optimal reaction conditions for the homopolymers were obtained via orthogonal experiments. At room temperature, the optimal reaction conditions for polyacrylic acid were as follows: the molar ratio of polyacrylic acid, glutaraldehyde and diethanolamine was 1.0 : 1.4 : 1.0, and the amount of catalyst was 7%. The optimal reaction conditions for polyacrylamide were as follows: the molar ratio of polyacrylamide, glutaraldehyde and diethanolamine was 1.1 : 1.1 : 1.2, and the amount of catalyst was 9%. The optimum reaction conditions for methyl polyacrylate were as follows: the molar ratio of methyl polyacrylate, glutaraldehyde and diethanolamine was 1.1 : 1.2 : 1.0, and the amount of catalyst was 9%. As a result, the maximum degrees of modification of polyacrylic acid, polyacrylamide and methyl polyacrylate were 63.0%, 33.5% and 39.0%, respectively. The range analysis of the orthogonal experiments showed that the effects on the modification degree of vinyl homopolymers, in sequence from strong to weak, were as follows: amount of catalyst > amount of amine > amount of aldehyde. Subsequently, polyacrylate–acrylamide–methyl acrylate (P(AA–AM–MA)) was synthesized using acrylic acid, acrylamide and methyl acrylate as monomers, and then modified via the catalyzed Mannich reaction. A novel amphoteric acrylic acid copolymer retanning agent (HCP(AA–AM–MA)) with a 50.2% degree of modification was obtained, and its properties as a retanning agent in leather-making were investigated. The dye-uptake and K/S value of the dyed leather retanned with HCP(AA–AM–MA) were 91.5% and 18.5, respectively, an increase of 18.4% and 3.4 in comparison with those of dyed leather retanned with P(AA–AM–MA). The results indicated that the dyeing-assistant performance of HCP(AA–AM–MA) was improved. Moreover, the elongation at break and tensile strength of the retanned leather were 82.0% and 31.9 MPa, respectively, which were higher than those of P(AA–AM–MA)-retanned leather (78.9% and 27.4 MPa).
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Synthesis of double Z-scheme CdS/Bi2O2CO3/BiOCl heterojunction photocatalysts for degradation of rhodamine B under visible light†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00407D
In this paper, novel CdS/Bi2O2CO3/BiOCl photocatalysts with a double Z-scheme heterojunction were successfully obtained by a simple one-step hydrothermal method. XRD, SEM, and TEM were used to verify the formation of the catalysts, and FTIR and XPS were used to evaluate their chemical composition and binding energy. To evaluate the performance of these photocatalysts, the degradation of RhB was performed under visible light and the effects of the catalyst dose and pH on the photocatalytic performance were examined. The results showed that the 10 mol% CdS/Bi2O2CO3/BiOCl catalyst (0.1 g, pH = 5) showed the best activity, with a degradation rate of 97% in 90 min. The BET results showed that the composites have stronger adsorption properties. Electrochemical test results demonstrated that the Z-scheme heterojunction was responsible for promoting the carrier separation efficiency. The combination of strong visible light absorption and the effective separation of photogenerated electron–hole pairs remarkably enhanced the catalytic activity.
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Preparing Ti3C2-modified ZnFe2O4 photocatalytic materials and evaluating their performance in degrading tetracycline in water†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00374D
To address the increasingly severe problem of water pollution, investigating novel, highly efficient, water treatment materials has become the current research hotspot. Herein, metal–oxygen-rich Ti3C2-modified ZnFe2O4 photocatalytic materials have been designed under alkaline conditions using the solvothermal method to achieve high-efficiency degradation of tetracycline hydrochloride (TCH) in water. Experimental results reveal that Ti3C2/ZnFe2O4 couples well and exhibits excellent optoelectronic and carrier-separating properties. Under visible light, 0.25/1 Ti3C2/ZnFe2O4 exhibited the best photocatalytic performance with a TCH removal efficiency of 87.10%; its reaction rate was 2.0 and 35.2 times higher than those of ZnFe2O4 and Ti3C2, respectively. Using the electron spin resonance technique, ·O2−, ·OH and h+ were determined to be the active substances involved in the photocatalytic degradation of TCH; on this basis, a reaction mechanism was proposed. The intermediates of TCH generated during photocatalytic degradation were identified using high-performance liquid chromatography–mass spectrometry, and possible degradation pathways were analysed. In addition, the potential toxicity of the intermediates in the environment was calculated and analysed using Ecological Structure Activity Relationships (ECOSAR) simulations, and the responsiveness of the photocatalytic materials to other pollutants in water was assessed in terms of universality. Experimental results reveal that Ti3C2 and ZnFe2O4 coupled photocatalytic materials exhibit excellent performance when degrading TCH, as well as high environmental friendliness, broadening their potential application in the field of water environment remediation.
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Energy-efficient and eco-friendly continuous production of 5-CMF in a UV-ultrasound irradiated catalytic packed bed reactor: heterogeneous kinetics, reactor simulation and LCA analysis†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00406F
For the first time, a reusable heterogeneous Smopex-101 and TiO2 dual catalytic system was employed successfully for the energy-efficient and eco-friendly synthesis of 5-(chloromethyl) furfural (5-CMF) from soluble starch (SS) under the synergistic photo-thermal effect of UV-ultrasound (US) irradiation. Under mild optimal operating conditions (80 °C, 60 min), the batch (UVUS-BR) and continuous-flow rectangular packed bed reactors (UVUS-RPBR) both resulted in maximum 5-CMF yields of 60.54 mol% and 58.75 mol%, respectively. Significantly, the first-ever heterogeneous surface reaction kinetic model was formulated for the 5-CMF synthesis process, which revealed that the activation energies needed for the different reaction steps involved in the consecutive reaction pathway were 79.04 kJ mol−1 (SS hydrolysis), 61.55 kJ mol−1 (glucose dehydration), and 52.2 kJ mol−1 (5-hydroxymethylfurfural chlorination). RTD analysis and ANSYS fluent simulation study revealed that the utilization of the US energy significantly reduced the non-ideal behavior of UVUS-RPBR (63% reduction in dispersion number). Moreover, the efficacy of UVUS-RPBR in the 5-CMF synthesis process was evaluated, employing the experimentally validated heterogeneous kinetic model parameters. Furthermore, based on comparative LCA analysis, cyclohexane was identified as the most favorable solvent for in situ 5-CMF (purity: 96%) extraction due to its potential environmental advantages over other solvents. The outcomes of the present study can be useful for the scale-up of such reactors for industrial application.
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Carbon-vacancy engineering approach to g-C3N4 for selective 5-hydroxymethylfurfural oxidation coupled with H2O2 production†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00373F
Photocatalytic H2O2 production and selective oxidation of 5-hydroxymethylfurfural (HMF) occur in synergy, which improves the utilization of photogenerated carriers. In this paper, g-C3N4 (CN) under defect engineering was used in the photocatalytic production of H2O2 and HMF oxidation. It was found that H2O2 productivity has the order of Cv-CN (283.9 μmol g−1 h−1) > Nv-CN (241.4 μmol g−1 h−1) > CN (154.0 μmol g−1 h−1), the DFF yield correlates positively with the above order, and that of Cv-CN reached as high as 50.7 μmol L−1. The yield of H2O2 and 2,5-dicarbonylfuran (DFF) was increased by 1.7 times and 6.3 times compared with the original CN, respectively. The lowest PL intensity and longest fluorescence lifetime indicate higher charge separation efficiency of Cv-CN. DFT calculations show that the electron–hole separation on Cv-CN is better compared to CN and the formation of H2O2 on Cv-CN has a lower energy barrier, which will be beneficial for the adsorption/activation of O2. Selective oxidation of HMF to DFF using noble metal-free catalysts under mild reaction conditions combined with H2O2 production can both reduce the electron/hole complexation rate and increase the added value of the reaction. This designed bifunctional photocatalytic system may be more feasible and practical from a sustainable and green development perspective. This work also thus provides a new method/material for photocatalytic production of H2O2 and selective oxidation of HMF.
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE90041J
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Correction: Investigation of support effects during ethanol steam reforming over a Ni/sepiolite catalyst
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE90035E
Correction for ‘Investigation of support effects during ethanol steam reforming over a Ni/sepiolite catalyst’ by Marinela D. Zhurka et al., React. Chem. Eng., 2023, https://doi.org/10.1039/D3RE00181D.
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Quantifying synergy for mixed end-scission and random-scission catalysts in polymer upcycling†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00390F
The environmental consequences of plastic waste are driving research into many chemical and catalytic recycling strategies. The isomerizing ethenolysis strategy for polyethylene upcycling combines three catalysts to affect two different actions: non-processive scission at chain ends, and scission at random interior points. We show that population balance equations (PBEs) based on the local density approximation (LDA) accurately describe the end-scission chemistry. We further show that the model can be simplified to a first-order PBE when started from a realistic molecular weight distribution. The simplification enables formulation and solution of a model that includes both end-scission and random-scission modalities. The mixture of catalysts (in theory) can exhibit a quantitative synergy, e.g., with the total number of cuts for the catalyst mixture exceeding that for the sum of its separate component catalyst actions. We develop equations to predict and optimize the synergistic acceleration.
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Sustainable continuous flow synthesis of β-aminocarbonyls via acid-catalyzed hydration of N-Boc-2-azetines†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00342F
In this work we report a waste-minimized continuous flow process for the synthesis of β-aminocarbonyls through hydration of N-Boc-2-azetines promoted under acid-catalysed conditions. The greenness of the process is harnessed by the use of flow technology for handling a biphasic segmented flow and the use of an inline liquid–liquid separator allowing the recovery of both the eco-friendly organic solvent (CPME) and the reusable acidic aqueous phase.
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Dynamic experiments in flow accelerate reaction network definition in a complex hydrogenation using catalytic static mixers†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00451A
Kinetic screening, when conducted in batch or under steady state flow conditions, is time consuming. In this work we leverage transient flow experiments to investigate the hydrogenation of an aryl ketone in a gas–liquid flow reactor, catalyzed by catalytic static mixers and monitored using process analytical technologies. Ramping reactor parameters over time allowed the exploration of different residence times and temperatures in a single experiment, allowing rapid definition of the reaction network. Data analysis using a batch approximation approach and a plug flow reactor approach allowed parameterization of predictive reaction models. A Pd/Al2O3 catalyst performed ketone reduction, followed by dehydration to the ethylbenzene derivative. Conversely, Pt/Al2O3 and Ru/Al2O3 showed aromatic ring hydrogenation as the main reaction pathway, following ketone reduction. The developed workflow is likely to be highly applicable to other chemical systems and reaction types.
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LearnCK: mass conserving neural network reduction of chemistry and species of microkinetic models†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00279A
Reduction of chemical reaction mechanisms has been long studied to minimize the computational cost of reacting flows or the number of parameters of catalytic reaction models for estimation from experimental data. Conventional reduction techniques encompass either a tabulation of the reaction rates of elementary reactions or a reduction of elementary reactions. We introduce a Python-TensorFlow tool to learn chemical kinetics (LearnCK) systematically and automatically from microkinetic models using artificial neural networks (NNs). The approach constructs overall reactions among stable species only and interconversion rates and dramatically reduces the number of species and, thus, of the differential equations (the most expensive aspect in reacting flows). Doing this also removes the stiffness and nearly eliminates the complexity and cost of estimating the entire thermochemistry and kinetic rate expressions for computing reaction rates. Python programming automates training data generation, extracts metadata for fitting the NNs, and deploys the NN model. Since NNs are black boxes, we propose an approach to conserve mass. We demonstrate the method for the ammonia synthesis on Ru and the methane non-oxidative coupling over a single-atom Fe/SiO2 catalyst. The latter model includes over 500 gas and surface species and a combined 9300 gas and surface reactions. We demonstrate a nearly 1000-fold computational speedup and exceptional predictive accuracy using up to 8 overall reactions. The NN model is embedded in macroscopic reactor flow models to estimate uncertainty.
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An efficient multiparameter method for the collection of chemical reaction data via ‘one-pot’ transient flow†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00439B
The advent of transient flow methods has increased the efficiency and diversity of reaction data collected through the collection of data series in a wider reaction space, beyond traditionally temporal series. Thus far, these methods have been limited to studying continuous reaction parameters. In this work, transient flow is combined with “one-pot” chemistry (OP-TF) to efficiently collect diverse reaction data on a continuous-discrete multiparameter space, exemplified with the aromatic Claisen rearrangement. Six independent substrates were studied simultaneously, producing data on temperature and substituent effects in a single experiment, extending into the supercritical phase. This data allowed us to extract thermodynamic information and predict kinetic parameters for other substrates accurately, thus allowing synthetic feasibility of a substrate to be assessed a priori.
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Pyrolysis of biogas for carbon capture and carbon dioxide-free production of hydrogen†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00360D
Methane pyrolysis is considered an auspicious approach for large-scale hydrogen production and simultaneous carbon capture, hereby contributing to a decarbonization of the chemical industry. While commonly pure methane or natural gas serve as a feedstock, the usage of biogas may allow exploitation of the pyrolysis process as a carbon sink. In this context, the present study reports on biogas pyrolysis in a high-temperature reactor at temperatures between 1000 °C and 1600 °C, residence times between 1 s and 7 s, and molar CH4 : CO2 ratios in the biogas between 1 : 1 and 4 : 1. Among these conditions, high residence times, a high CH4 content, and the introduction of a carbonaceous fixed bed in the reactor benefit high educt conversion, H2 selectivity, and solid carbon yield. A carbon fixation of up to 95% was achieved during reference measurements with pure CH4 feeds, whereas a carbon yield of 75% was found for biogas feeds. The analysis of the reaction product distribution uncovered a consumption of CO2via dry reforming, water gas shift, and Boudouard reactions, resulting in a maximum H2 : CO ratio of 3 : 1 in the effluent gas stream. Herewith, the study underscores that optimized reactor operation parameters allow for maximizing CH4 and CO2 conversion as well as for achieving H2 : CO ratios that are viable for further industrial applications, along with an efficient deposition of solid carbon.
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Direct CO2 capture from simulated and ambient air over silica-rich MIL-101(Cr)†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00329A
Metal–organic frameworks (MOFs) are efficient adsorbents, but their application for low-concentration direct CO2 capture is mostly limited to amine-incorporating MOFs. Herein, the textural properties of the MOF [MIL-101(Cr)] are tuned by in situ incorporation of silica-rich rice husk ash (RHA) in MIL-101(Cr) to achieve enhanced CO2 capture from simulated and indoor ambient air over RHA-MIL-101(Cr). With an optimised loading of RHA, RHA-MIL-101(Cr) exhibited over 2.4 times higher CO2 capture (1.06 mmol g−1) as compared to the pristine MIL-101(Cr) (0.45 mmol g−1), owing to 48% enhanced micropore volume and 16% high ultra-micropore volume upon RHA incorporation in MIL-101(Cr). Notably, both powdered and structured forms of the high-performing RHA-MIL-101(Cr) showed better cyclic stability with no significant loss in CO2 capture under simulated (400 ppm CO2 in He) and indoor ambient air (≥400 ppm CO2 in air) conditions at room temperature. The enhanced CO2 capture performance (high capacity and kinetics) of the studied silica-rich RHA-MIL-101(Cr) adsorbents as compared to MIL-101(Cr) demonstrated the suitability of these adsorbents for direct air capture (DAC) application.
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Analysis of propoxylation with zinc–cobalt double metal cyanide catalysts with different active surfaces and particle sizes†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00313B
The action of three different Co/Zn double-metal-cyanide (DMC) catalysts in the propoxylation of polyols was compared in a kinetic study, using pulse-wise feeding of propylene oxide (PO). Key insights are that the catalysis proceeds by an external attack of hydroxyl chain ends on coordinated PO and that the different diffusion rates of PO and polyols result in the broadening of the distribution. This can be visualized by the introduction of finger printing. The initial [PO] decay had a first order dependence on the catalyst, PO and hydroxyl concentrations. The temperature dependence of the characteristic product ksK (ks: rate constant for ring-opening; K: equilibrium constant for PO coordination) showed that the rate determining step is most compatible with a PO ring-opening by a direct external nucleophilic attack of a hydroxyl group or one modulated by the diffusion rate of PO. Consideration of the number of crystallites per unit volume (related to the crystal size) and diffusion leads to a consistent description of the catalysis in terms of the rate and polydispersity of the product.
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Micro-encapsulation of rare earth metal ion-doped magnesia-based alginate/pectin hybrid polymeric composites for defluoridation of water†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00283G
Fluorosis is a health problem that affects many people worldwide. To solve this problem, we developed a hybrid composite using magnesia dispersed in hybrid biopolymers (pectin and alginate), which was doped with lanthanum (La) or cerium (Ce) to yield pectin-alginate-magnesia-lanthanum (PAML) and pectin-alginate-magnesia-cerium (PAMC) hybrid composites, respectively, for efficient fluoride removal. The fabricated PAML and PAMC composites were characterized by SEM, FTIR, and EDAX studies. The manipulating factors such as dosage, pH, reaction time, initial ion concentration, temperature, and co-ions were examined under batch method. In this exploration, fluoride adsorption onto the PAML and PAMC composites was studied to illuminate the defluoridation mechanism. The PAML and PAMC composites revealed that fast kinetics was reached within 30 min. Fluoride adsorption on the PAML and PAMC composites was in accordance with the Langmuir isotherm model, with an enhanced defluoridation capacities (DCs) of 4961 and 4957 mgF− kg−1 respectively within 30 min at pH 6.0, respectively. Based on the characterization data and experimental results, it was determined that complexation and electrostatic interaction contributed to the fluoride capture route. Moreover, the developed PAML and PAMC composites are reusable and suitable for real water sample analysis.
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Improvement of DERA activity and stability in the synthesis of statin precursors by immobilization on magnetic nanoparticles†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00388D
Deoxyribose-phosphate aldolase (DERA), an enzyme applied in the synthesis of precursors for statin production, was immobilized on magnetic nanoparticles (MNPs). The silanized MNPs were functionalized/activated by several agents with different concentrations: APTMS/APTES–glutaraldehyde, APTMS/APTES–benzoquinone, APTMS/APTES–succinic anhydride and GPTMS. APTES–succinic anhydride (15%) provided the best result, and modification of the immobilization conditions was performed. The highest obtained retained activity and stability of 179% and 60%, respectively, were at pH 6.5 and 20 °C. A kinetic model for the immobilized enzyme reaction was developed and validated in a batch reactor. In reusability tests, immobilized DERA showed better stability than the free enzyme and maintained 70% enzyme activity after three cycles, while an almost complete loss of activity for the free enzyme after the second cycle was noticed.
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Enzyme-modified amphiphilic polymer nanoparticles as high-performance Pickering interface biocatalysts†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D3RE00381G
Pickering biphasic biocatalysts have risen in popularity in enzymatic engineering. Herein, monodispersed amphiphilic nanoparticles are synthesized by surfactant-free emulsion copolymerization, and then decorated by Candida Antarctica Lipase B (CALB) through EDC/NHS crosslinking. Using the CALB-loaded nanoparticles as a stabilizer, a highly stable o/w Pickering emulsion gel with a dispersed phase volume ratio of 75% is proposed. Such shear-independent static biocatalysis occurs on CALB-loaded nanoparticles at the two-phase interface of the emulsion, and the catalytic process is completed within 1 hour. The specific activity of the enzyme was significantly enhanced by up to 57.2 times compared to free CALB. The emulsion morphology and biocatalytic effect are rigorously illustrated as the enzyme loading content increases. Impressively, after each single biocatalysis, the immobilized CALB particles can be reused by centrifuging, dispersing, and re-emulsifying to form the Pickering emulsion gel again. After 10 reaction cycles, the CALB-loaded particles retained 90% relative activity compared to their original activity, demonstrating remarkable recyclability. Our work serves as a paradigm for Pickering biphasic catalysis with gradient-content enzyme molecular surface-modified nanoparticles, and the Pickering gel system could be used for sustainable applications of biphasic enzyme catalysis.
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1734
SCI Journal Division of the Chinese Academy of Sciences
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化学2区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
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8.70 0 Science Citation Index Expanded Not
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